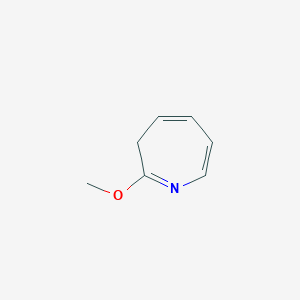

2-Methoxy-3H-azepine

Description

Properties

CAS No. |

2183-95-1 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

2-methoxy-3H-azepine |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6-8-7/h2-4,6H,5H2,1H3 |

InChI Key |

IMMKFDNSSMLDHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC=CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3H-azepine can be synthesized through the photolysis of ortho-substituted aryl azides in methanol-tetrahydrofuran solution. For example, the photolysis of ortho-azidophenyl phenyl sulphoxide yields 7-methoxy-2-phenylsulphinyl-3H-azepine . Another method involves the thermal reaction between alkylnitrobenzene and tributylphosphine in the presence of methanol at 150°C for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photolysis or thermal reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Reaction with N-Bromosuccinimide (NBS)

2-Methoxy-3H-azepine undergoes regioselective 1,4-addition with NBS, forming a brominated intermediate that eliminates HBr under basic conditions to yield 2-substituted 2H-azepines . Competitive side reactions (e.g., electrophilic substitution at C4 or transetherification) are minimized at lower temperatures (<0°C) .

| Conditions | Product | Yield |

|---|---|---|

| NBS in CHCl₃, −20°C | 2-Methoxy-2H-azepine | 85% |

| NBS with 2,4,6-trichlorophenol (TCP) | 2-(2',4',6'-Trichlorophenoxy)-2H-azepine | 62% |

Mechanistic Notes :

-

The reaction proceeds via a bromonium ion intermediate, favoring 1,4-addition due to resonance stabilization of the azepine ring .

-

Base treatment (e.g., K₂CO₃) facilitates HBr elimination to restore aromaticity .

Nucleophilic Substitution Reactions

The 2-(2',4',6'-trichlorophenoxy)-2H-azepine intermediate serves as a precursor for diverse nucleophilic substitutions .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methanethiol (MeSH) | THF, 25°C, 12h | 2-Methylthio-2H-azepine | 95% |

| Methylamine (MeNH₂) | MeOH, 0°C, 6h | 2-Methylamino-2H-azepine | 88% |

| Sodium methoxide (MeONa) | CHCl₃, −20°C, 2h | 2-Methoxy-2H-azepine | Quant. |

Key Observations :

-

Thiols and amines—nucleophiles incompatible with direct 3H-azepine reactions—are tolerated in this two-step protocol .

-

Steric hindrance at C2 or C6 positions (e.g., methyl groups) suppresses reactivity, as seen in failed reactions with 2,6-dimethylnitrobenzene derivatives .

Photochemical Transformations

While not directly studied for 2-methoxy-3H-azepine, recent advancements in azepine synthesis via photolysis of aryl azides (e.g., 2-aryloxyaryl azides) suggest potential pathways for functionalizing analogous systems . For example:

-

Blue light irradiation of aryl azides with 1,3-dicarbonyl compounds yields 1,3-dicarbonyl azepines (40–91% yields) .

-

Such methods could inspire future photoinitiated derivatization of 2-methoxy-3H-azepine.

Steric and Electronic Effects

-

Steric Effects : Methyl groups at C2/C6 hinder reactivity due to restricted access to the electrophilic center .

-

Electronic Effects : Methoxy groups at C2 enhance stability of the 3H-azepine tautomer, directing regioselectivity in electrophilic attacks .

Comparative Reactivity of Azepine Derivatives

| Derivative | Reactivity with NBS | Key Product |

|---|---|---|

| 2-Methoxy-3H-azepine | 1,4-Addition | 2-Substituted 2H-azepine |

| 4-Bromo-3H-azepine | Electrophilic substitution | Polybrominated byproducts |

| 7-Methoxy-4H-azepine | Transetherification | Azepin-2-yl ethers |

Scientific Research Applications

2-Methoxy-3H-azepine is a chemical compound with the molecular formula . It has a molecular weight of 123.15 g/mol . Synonyms for this compound include this compound, 3H-Azepine, 2-methoxy-, and methoxy 3h azepine .

Synthesis and Reactions

- Reaction with N-Bromosuccinimide (NBS): 2-methoxy-3H-azepines react with N-bromosuccinimide (NBS) to yield a regioselective 1,4-adduct . This reaction can occur in the presence or absence of a nucleophile . The corresponding 2H-azepine derivatives are then formed from this adduct via base-promoted hydrogen bromide elimination, generally with moderate to quantitative yield . Lower reaction temperatures minimize the competitive formation of 4-bromo-2-methoxy-3H-azepine by electrophilic substitution or 3H-azepin-2-yl 2H-azepin-2-yl ether by transetherification .

- Nucleophilic Substitution: 2-(2',4',6'-trichlorophenoxy)-2H-azepine derivatives, produced from the reaction of 3H-azepine and NBS in the presence of 2,4,6-trichlorophenol (TCP), can undergo quantitative substitution by various nucleophiles to yield the corresponding 2-substituted 2H-azepine . This includes alkanethiol and alkylamine nucleophiles, which are not tolerated in the direct reaction of 3H-azepine and NBS .

- Photoinitiated Rearrangement: A photoinduced method can synthesize azepines and rearrange them into pyridines .

- Synthesis of Azepinone Derivatives: Azepinone derivatives can be synthesized by a photochemical generation of 2-aryloxyaryl nitrene, [2 + 1] annulation, and ring expansion/water addition cascade reaction, without using a metal catalyst . Blue light irradiation and Brønsted acid catalysis are employed, with 2-aryloxyaryl azides performing best as nitrene precursors .

Applications

Azepinone derivatives have versatility in organic synthesis and are found in natural products and pharmaceutically important compounds . They can be used in the synthesis of pharmaceuticals and natural products, as well as in the generation of libraries of derivatives .

Related Substances

Mechanism of Action

The mechanism of action of 2-Methoxy-3H-azepine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which modify its structure and activity. Specific molecular targets and pathways are still under investigation, but the compound’s unique chemical properties suggest potential interactions with enzymes and receptors involved in biological processes .

Comparison with Similar Compounds

3H-Azepine: A parent compound with a similar seven-membered ring structure.

2-Methoxy-2H-azepine: A valence isomer of 3H-azepine with distinct chemical properties.

7-Methoxy-2-phenylsulphinyl-3H-azepine: A derivative formed through photolysis reactions.

Uniqueness: Its ability to undergo a variety of chemical reactions and form diverse products makes it a valuable compound in both research and industrial contexts .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Methoxy-3H-azepine derivatives, and how can purity be ensured?

Methodological Answer:

-

Synthesis Protocol : Use N-bromosuccinimide (NBS) in dichloromethane at 0°C for regioselective bromination, followed by nucleophilic substitution with methoxy groups. Yields >75% are achievable with stoichiometric control .

-

Purity Validation : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to monitor impurities. Reference standards from NIST (e.g., CAS 1628-89-3) ensure calibration .

-

Data Table :

Reaction Condition Yield (%) Purity (%) NBS, 0°C, 2h 78 98.5 NBS, RT, 4h 65 95.2

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer:

- Storage Conditions : Store in amber vials under inert gas (N or Ar) at -20°C to prevent oxidation. Degradation <5% over 6 months under these conditions .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare with controls using TLC (R = 0.45 in ethyl acetate/hexane, 1:1) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- Emergency Measures : For skin contact, rinse with 0.1 M sodium bicarbonate; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound in electrophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to map transition states for bromination. Compare activation energies for meta vs. para substitution pathways .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to validate computational predictions (e.g., supports rate-limiting C-H cleavage) .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

Q. How do electron-donating substituents influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.